Computed LogP Comparison: Lipophilicity vs. 5-Oxo-Pyrazole Analogs
The target compound displays a computed LogP of 2.83 . The structurally closest oxidized analog, ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 55983-92-1), replaces the C5 ethoxy group with a ketone, which is predicted to lower LogP by approximately 0.5–0.8 units based on fragment-based calculations for analogous pyrazolone–ether pairs [1]. This places the target compound in a more favorable lipophilicity window for blood–brain barrier penetration screens.
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.83 (computed; Leyan database) |
| Comparator Or Baseline | CAS 55983-92-1: LogP data not directly available; predicted ~2.0–2.3 based on pyrazolone fragment contributions [1] |
| Quantified Difference | Estimated ΔLogP ≈ +0.5 to +0.8 (target more lipophilic) |
| Conditions | In silico prediction; no experimental LogP measurement reported for either compound. |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability and non-specific protein binding; selecting the 5-ethoxy analog provides higher LogP, which may be desirable for CNS-targeted libraries.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. Fragment constants for ether vs. ketone contributions to LogP. View Source
